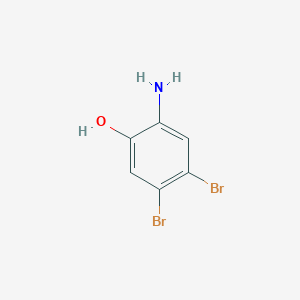

2-Amino-4,5-dibromophenol

Übersicht

Beschreibung

2-Amino-4,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO. It consists of a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Mode of Action

Based on its structural similarity to other bromophenols, it may interact with its targets through hydrogen bonding, given the presence of the amino and hydroxyl groups .

Biochemical Pathways

It has been found that similar compounds can affect protein synthesis .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity .

Action Environment

Biochemische Analyse

Biochemical Properties

2-Amino-4,5-dibromophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein tyrosine phosphatase 1B inhibitors, which are crucial in regulating insulin signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative stress response in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, this compound has been found to inhibit certain enzymes involved in the oxidative stress response, thereby modulating the cellular redox state . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions at low temperatures, but its stability decreases at higher temperatures and in the presence of light . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity. At doses exceeding this range, the compound can induce significant cellular and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the catabolism of amino acids and the synthesis of certain metabolites . The compound’s interactions with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism. For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, thereby influencing the production of ATP and other key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function. For instance, its interaction with transport proteins can facilitate its entry into specific organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within specific organelles can also affect its interactions with other biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Amino-4,5-dibromophenol can be synthesized through the bromination of 2-amino phenol. The reaction typically involves the use of bromine in an aqueous medium, with the reaction conditions carefully controlled to ensure selective bromination at the 4 and 5 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 2-amino phenol in a controlled environment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4,5-dibromophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-amino phenol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-Amino phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-4,5-dibromophenol has been investigated for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests possible applications as:

- Antihypertensive Agents : Compounds derived from dibromophenols have shown vasodilatory effects and are being studied for their ability to lower blood pressure and treat shock conditions .

- Antiviral and Antifertility Agents : Research indicates that certain derivatives exhibit activity against viral infections and may influence fertility .

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functional properties, such as enhanced thermal stability or electrical conductivity.

- Dyes and Pigments : Its brominated structure allows for the development of dyes that possess unique color properties and stability under various environmental conditions .

Analytical Chemistry

The compound's distinct chemical properties make it useful in analytical applications:

- Chromatography : It can be employed as a standard or reference material in chromatographic techniques to analyze complex mixtures .

- Spectroscopy : The compound's spectral characteristics have been utilized in studies involving UV-visible spectroscopy for quantitative analysis of other compounds in solution .

Case Study 1: Antihypertensive Activity

A study conducted on various dibromophenol derivatives demonstrated that compounds structurally related to this compound exhibited significant antihypertensive effects in animal models. The research highlighted the mechanism of action involving vasodilation and electrolyte balance modulation, suggesting potential therapeutic uses in hypertension management .

Case Study 2: Synthesis of Novel Polymers

Researchers synthesized a series of polymers using this compound as a monomer. These polymers displayed improved mechanical properties and thermal resistance compared to traditional polymers. The findings suggest that this compound could lead to the development of new materials suitable for high-performance applications in engineering and electronics .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dibromophenol

- 2,4-Dibromophenol

- 2,5-Dibromophenol

- 2,6-Dibromophenol

- 3,4-Dibromophenol

- 3,5-Dibromophenol

Comparison: 2-Amino-4,5-dibromophenol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties, making it more versatile in chemical reactions compared to other dibromophenols. The presence of the amino group also enhances its potential biological activity, making it a compound of interest in medicinal chemistry .

Biologische Aktivität

2-Amino-4,5-dibromophenol (C6H5Br2NO) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group. Its molecular structure can be represented as follows:

The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (bromine) groups contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Nephrotoxicity

A significant area of research has focused on the nephrotoxic effects of this compound. Studies conducted on isolated kidney cells from Fischer 344 rats revealed that exposure to this compound at concentrations ranging from 0.25 mM to 1.0 mM resulted in increased lactate dehydrogenase (LDH) release, indicating cellular damage. The study also highlighted the protective role of antioxidants such as glutathione (GSH) and ascorbate (ASC), which mitigated the nephrotoxic effects by scavenging free radicals .

Case Studies

-

Nephrotoxicity Assessment

- Objective: To evaluate the nephrotoxic effects of this compound.

- Method: Isolated kidney cells were treated with varying concentrations (0.25 mM, 0.5 mM, 1.0 mM) for different durations (30 min vs. 60 min).

- Results: Higher concentrations and longer exposure times correlated with increased toxicity. Antioxidants provided significant protection against damage caused by free radicals.

-

Antimicrobial Activity Evaluation

- Objective: To assess the antimicrobial efficacy against various pathogens.

- Method: In vitro assays were performed using standard microbial strains.

- Results: The compound demonstrated significant inhibition of microbial growth at specific concentrations.

Data Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Nephrotoxicity | LDH release increased with concentration and time; antioxidants reduced toxicity |

| Mechanism of Action | Disruption of cell membranes; metabolic interference |

Eigenschaften

IUPAC Name |

2-amino-4,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGRKJRMHAKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858692 | |

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037298-16-0 | |

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.